molecular formula C12H21NO3 B13920442 Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

Cat. No.: B13920442
M. Wt: 227.30 g/mol
InChI Key: KCWTUTJWGBZQPM-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a spirocyclic compound featuring a 1-oxa-6-azaspiro[2.5]octane core. The tert-butyl carboxylate group at position 6 enhances steric protection and stability, while the methyl substituent at position 4 modifies electronic and steric properties. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for kinase activators and heterocyclic drug candidates .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C12H21NO3/c1-9-7-13(6-5-12(9)8-15-12)10(14)16-11(2,3)4/h9H,5-8H2,1-4H3

InChI Key

KCWTUTJWGBZQPM-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC12CO2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate

The synthesis of this compound and closely related analogs generally involves multi-step organic synthesis strategies, often starting from simpler spirocyclic precursors or related heterocyclic intermediates. A detailed survey of literature and patent sources reveals several preparation routes, primarily focusing on ring closure, functional group transformations, and esterification steps.

Ammonolysis of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

One of the most documented methods involves the reaction of tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate with ammonia or ammonium hydroxide in methanol under controlled temperature and time conditions. This ammonolysis leads to the formation of the corresponding 4-(aminomethyl)-4-hydroxypiperidine derivative, which is structurally related and can be further manipulated to obtain the target compound.

Experimental Conditions and Yields
Entry Reagent & Solvent Temperature Time Yield (%) Notes
1 Ammonium hydroxide in methanol (7 M) 80 °C 16 h >95 Sealed tube; reaction afforded tert-butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate; LCMS m/z 231 [M+H]+
2 Ammonia in methanol (7 M) 20 °C 12 h 86 Stirred at room temperature; product isolated by trituration; confirmed by 1H-NMR and mass spectrometry
3 Ammonia in methanol (14.83% w/v) 20-40 °C 40 h 76 Reaction monitored by TLC; product isolated by concentration under vacuum; NMR and MS data consistent
4 Ammonia in ethanol/water under inert atmosphere Room temp Overnight 60.5 Reaction under nitrogen; product purified by silica gel chromatography; MS m/z 231 [M+H]+

These procedures demonstrate that ammonolysis in protic solvents (methanol or ethanol) under mild to moderate heating efficiently converts the spirocyclic ester into the corresponding amino-hydroxy derivatives, which are key intermediates.

Multi-step Synthetic Routes from Malonate Esters (Patent Literature)

Patent CN111620869A describes a multi-step synthetic approach to related spirocyclic compounds, which can be adapted for the preparation of this compound derivatives. The general sequence involves:

  • Reaction of ethyl malonate with appropriate reagents in ethanol to form a diester intermediate.
  • Reduction with lithium borohydride in tetrahydrofuran to yield a diol intermediate.
  • Conversion with p-toluenesulfonyl chloride in dichloromethane to form tosylated intermediates.
  • Ring closure facilitated by cesium carbonate in acetonitrile to generate the spirocyclic core.
  • Reduction with magnesium in methanol to further modify the ring system.
  • Protection with Boc anhydride in dichloromethane to install tert-butyl carbamate groups.
  • Final catalytic hydrogenation with palladium on carbon in methanol to yield the target compound.

This approach is more elaborate but allows for precise control over substitution patterns and functional group installation.

Analytical Data and Characterization

The products obtained by these methods are typically characterized by:

  • Mass Spectrometry (MS): Molecular ion peaks at m/z ~231 [M+H]+ consistent with the molecular weight of this compound and its derivatives.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectra showing characteristic signals for tert-butyl groups (singlet near 1.45 ppm), methylene and methine protons in the spirocyclic ring (multiplets between 1.3-3.9 ppm), and methyl substituents.
  • Chromatographic Purification: Flash chromatography on silica gel using gradients of dichloromethane and methanol or hexanes and ether to isolate pure compounds.

Summary Table of Preparation Methods

Method No. Starting Material Reagents & Conditions Yield (%) Key Notes Reference
1 tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Ammonium hydroxide in methanol, 80 °C, 16 h >95 Sealed tube, high yield, LCMS confirmed
2 Same as above Ammonia in methanol, 20 °C, 12 h 86 Room temp, trituration purification
3 Same as above Ammonia in methanol, 20-40 °C, 40 h 76 TLC monitored, vacuum concentration
4 Same as above Ammonia in ethanol/water, inert atmosphere, overnight 60.5 Silica gel chromatography purification
5 Ethyl malonate and intermediates Multi-step: reduction, tosylation, ring closure, Boc protection, hydrogenation - Complex multi-step synthesis for analogs

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Based on the search results, here's what is known about tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate and its applications:

Basic Information

  • IUPAC Name: this compound .
  • Molecular Formula: C12H21NO3C_{12}H_{21}NO_3 .
  • Molecular Weight: 227 Da .

Properties

  • LogP: 1.28
  • Hydrogen Bond Acceptors: 2
  • Hydrogen Bond Donors: 1

Availability

  • Offered by Chemspace for research purposes .
  • Available with various catalog numbers such as ArZ-UP382566, BBV-136514067, BD01451271, CSC135126855 .

Potential Applications

While the search results do not provide explicit applications for this compound, they do offer some context for its potential use:

  • As a Building Block: It is listed as an in-stock building block, suggesting its use in chemical synthesis .
  • Synthesis of other compounds: Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate can be used in the synthesis of 4-Aminomethyl-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester . It can also be used in the synthesis of tert-butyl 4-hydroxy-4-((8-methyl-4-oxoquinazolin-3(4H)-yl)methyl)piperidine-1-carboxylate .

General Information on Cosmetics

  • Cosmetics are widely applied to the skin in various forms like creams, lotions, gels, and sprays .
  • Cosmetic producers must ensure product safety and stability, following regulations like the European Union Directive 1223/2009 .
  • New cosmetic products undergo thorough investigation for safety and effectiveness .
  • Experimental design techniques can optimize the formulation development process for stable, safe, and effective cosmetic products .

Safety Information

  • Avoid direct contact with skin and eyes when handling this compound .
  • Wash thoroughly after handling .

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Variations and Key Features

The spiro[2.5]octane scaffold allows diverse functionalization. Below is a comparative analysis of analogs with modifications at positions 2, 4, 5, and 6:

Compound Name Substituent Position Functional Group Molecular Formula Molecular Weight CAS Number Key Applications/Properties
Target Compound 4 Methyl C₁₃H₂₁NO₃ 239.31* N/A Intermediate for AMPK activators
Parent (Unsubstituted) None None C₁₂H₁₉NO₃ 225.28 147804-30-6 Base structure for derivatization
4-Oxo Derivative 4 Ketone C₁₂H₁₉NO₃ 225.28 1101840-74-7 Reactive for nucleophilic additions
2-Cyano Derivative 2 Cyano C₁₃H₂₀N₂O₂ 236.31 1174006-82-6 Building block for heterocycles
5-Formyl Derivative 5 Formyl C₁₃H₂₁NO₃ 239.31 1260527-33-0 Aldehyde for conjugation reactions
5-(Hydroxymethyl) Derivative (S-isomer) 5 Hydroxymethyl C₁₃H₂₃NO₃ 241.33 1262396-34-8 Chiral intermediate in drug design

*Note: Molecular weight inferred from structural analogs (e.g., 5-formyl derivative ).

Physical and Chemical Properties

  • Lipophilicity : The 4-methyl group increases hydrophobicity compared to the parent and 4-oxo derivatives, enhancing membrane permeability .
  • Stability: Methyl substituents generally improve thermal stability compared to reactive groups (e.g., formyl or cyano) .
  • Reactivity : The 4-oxo derivative’s ketone is prone to nucleophilic attack, while the 4-methyl group is inert, making the target compound more stable under acidic/basic conditions .

Biological Activity

Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial and pharmacological activities, supported by data tables and relevant research findings.

  • Molecular Formula : C12_{12}H21_{21}NO3_3
  • Molecular Weight : 227 Da
  • LogP : 1.28
  • Polar Surface Area : 42 Ų

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various spirocyclic compounds, including this compound. While specific data on this compound's activity is limited, related compounds in the spirocyclic class have demonstrated promising results against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Spirocyclic Compounds

Compound NameMIC (μg/mL)Target Bacteria
Compound A<0.03125Staphylococcus aureus
Compound B2 - 16Escherichia coli
This compoundTBDTBD

Note: MIC values for this compound are currently under investigation.

The mechanism by which spirocyclic compounds exert their antibacterial effects often involves inhibition of bacterial topoisomerases, enzymes critical for DNA replication and transcription. Compounds that inhibit DNA gyrase and topoisomerase IV have shown low nanomolar IC50_{50} values, indicating potent activity against bacterial strains.

Study on Related Compounds

A recent study investigated a series of spirocyclic derivatives for their antibacterial properties against multidrug-resistant strains of bacteria. The findings indicated that compounds with structural similarities to this compound exhibited significant inhibitory effects on bacterial growth.

Table 2: Inhibitory Activities Against Bacterial Strains

Compound NameIC50_{50} (nM)Bacterial Strain
Compound C<32Escherichia coli
Compound D<100Staphylococcus aureus

Pharmacological Implications

The pharmacological potential of this compound extends beyond antibacterial activity. Its structural characteristics suggest possible applications in pain management and as dual receptor ligands, similar to other compounds in the spirocyclic family.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves spirocyclic ring formation and Boc (tert-butoxycarbonyl) protection strategies. For example, analogous spirocyclic compounds are synthesized via coupling reactions using reagents like Boc₂O (di-tert-butyl dicarbonate) in dichloromethane (DCM) with catalytic DMAP (4-dimethylaminopyridine) . Yield optimization requires controlled temperature (0–25°C) and anhydrous conditions to prevent Boc-group hydrolysis. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating high-purity products.
Synthetic StepKey Reagents/ConditionsYield Range (%)Reference
Boc ProtectionBoc₂O, DMAP, DCM, 0–25°C70–85
Spirocyclic FormationCyclization under basic conditions60–75

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms spirocyclic structure and methyl/tert-butyl substituents. Chemical shifts for the oxa-aza ring protons typically appear at δ 3.5–4.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (225 g/mol) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ confirm carbonyl groups (Boc and lactam) .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water .

Advanced Research Questions

Q. How can researchers optimize the synthetic pathway for scalability without compromising stereochemical integrity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen catalysts (e.g., DMAP vs. pyridine) and solvent systems (DCM vs. THF) .
  • In Situ Monitoring : Employ techniques like FTIR or HPLC to track reaction progress and minimize side products .
  • Scale-Up Adjustments : Gradual reagent addition and temperature control mitigate exothermic risks during Boc protection .

Q. How should discrepancies in spectral data between synthesized batches be resolved?

  • Methodological Answer :

  • Cross-Validation : Compare data with published analogs (e.g., tert-butyl 5-azaspiro[3.4]octane-5-carboxylate) to identify systematic errors .
  • Dynamic Light Scattering (DLS) : Check for particulate aggregation that may skew NMR/MS results .
  • Degradation Studies : Assess stability under storage conditions (e.g., humidity, light) to rule out sample degradation .

Q. What computational methods can predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to model reaction pathways .
  • Docking Studies : Map interactions with biological targets (e.g., enzymes) for drug discovery applications .

Q. How do structural modifications (e.g., substituting the methyl group) affect biological or catalytic activity?

  • Methodological Answer :

  • Analog Synthesis : Replace the 4-methyl group with halides or electron-withdrawing groups (e.g., -Cl, -CF₃) and compare bioactivity .
  • Kinetic Studies : Measure reaction rates in catalytic cycles (e.g., asymmetric catalysis) to assess steric/electronic effects .
  • SAR Analysis : Correlate substituent polarity with solubility and membrane permeability in cell-based assays .

Q. What environmental fate studies are applicable to assess the compound’s persistence or toxicity?

  • Methodological Answer :

  • Biodegradation Assays : Use OECD 301F (manometric respirometry) to measure microbial degradation in aqueous systems .
  • Ecotoxicology : Test acute toxicity on Daphnia magna (48-hour LC₅₀) and algal growth inhibition .
  • Photolysis Studies : Expose to UV light (λ = 254 nm) to simulate sunlight-driven degradation pathways .

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